![molecular formula C11H14N2O4 B1440693 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine CAS No. 1287218-29-4](/img/structure/B1440693.png)
5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine
Overview
Description
5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H14N2O4 . It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The molecule also features 2 six-membered rings, 1 nitro group (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine consists of 31 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The molecule contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Scientific Research Applications
Synthesis of Piperidine Derivatives
5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine: is a valuable intermediate in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidines are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their structural versatility and biological activity . The compound can undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, expanding the repertoire of synthetic medicinal blocks available for drug construction.
Development of Efflux Pump Inhibitors
This compound has been identified as a potential efflux pump inhibitor. Efflux pumps are proteinaceous transporters localized in the cellular membrane of bacteria and are responsible for the extrusion of toxic substances out of the cell. By inhibiting these pumps, 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine can enhance the efficacy of antibiotics against resistant strains of bacteria, such as Staphylococcus aureus . This application is particularly relevant in the fight against antibiotic resistance.
Targeted Drug Delivery Systems
The chemical structure of 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine allows for its incorporation into polymer-based drug delivery systems. These systems can be designed to release drugs in a controlled manner, targeting specific sites of infection or disease, thereby maximizing therapeutic efficacy and minimizing side effects .
Pharmacological Research
As a synthetic intermediate, 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine contributes to pharmacological research by enabling the discovery and evaluation of new drugs. Its role in the synthesis of various biologically active piperidine compounds means it can be part of the development process for a wide range of pharmacological agents .
Organic Synthesis Methodology
5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine: can also be used in the development of new synthetic methodologies. Its reactivity profile makes it a suitable substrate for reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions are fundamental in organic synthesis and can lead to the creation of novel compounds with potential applications in various fields .
Safety and Hazards
properties
IUPAC Name |
5-nitro-2-(oxan-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-13(15)10-1-2-11(12-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXNFSDLOGHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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